![molecular formula C22H18N4O2 B2674339 5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941959-05-3](/img/structure/B2674339.png)
5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one” is a chemical compound. It’s part of a class of compounds known as indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .科学的研究の応用
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing new derivatives incorporating the core structure of "5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one." For instance, Al-Thebeiti and El-zohry (1995) described the synthesis of spiroindoline derivatives with pyrazoloheterocycles, demonstrating innovative approaches to creating complex molecular architectures that could serve as building blocks for further chemical and pharmacological investigations Al-Thebeiti & El-zohry, 1995.
Structural and Supramolecular Studies
Low et al. (2007) explored the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, revealing insights into the crystal structures and hydrogen bonding patterns of these compounds. Such studies are fundamental for understanding the physical properties and potential applications of these molecules in materials science and drug design Low et al., 2007.
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. Although this study does not directly involve "this compound," it highlights the potential for derivatives of similar structures to possess biological activities, warranting further investigation into their antimicrobial properties Bayrak et al., 2009.
Green Chemistry Approaches
Rahmati et al. (2012) described a one-pot, three-component condensation reaction in water for synthesizing related compounds, demonstrating a green chemistry approach to the synthesis of complex heterocyclic compounds. This method underscores the importance of developing environmentally friendly and efficient synthetic routes for pharmaceutical and material science applications Rahmati et al., 2012.
Corrosion Inhibition
Gupta et al. (2018) studied the inhibition effect of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives on mild steel corrosion, showcasing an application of these compounds beyond pharmaceuticals. Their work illustrates the potential use of such derivatives as corrosion inhibitors, which could be beneficial in industrial settings Gupta et al., 2018.
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century . There is still room for improvement in the field of indole synthesis .
特性
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-19-20(27)17(22(28)25-12-11-15-7-5-6-10-18(15)25)13-23-21(19)26(24-14)16-8-3-2-4-9-16/h2-10,13H,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEARVVKLSPSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
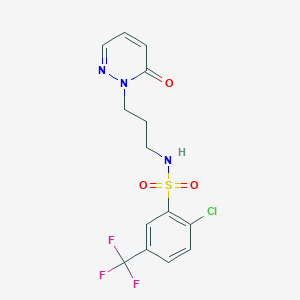
![2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2674258.png)

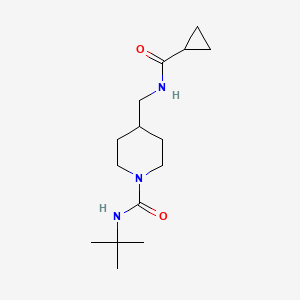
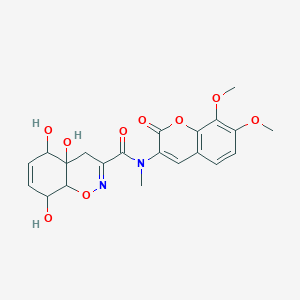

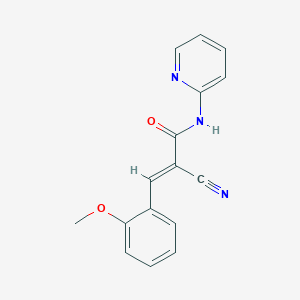
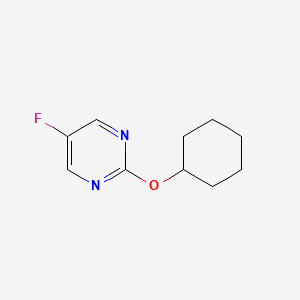
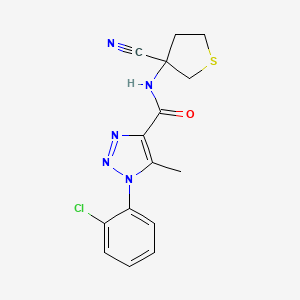
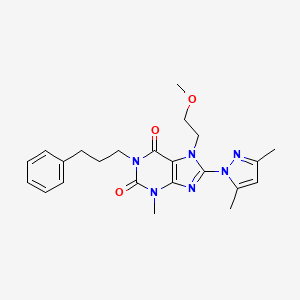
![2-(benzylthio)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2674273.png)

![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)
![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)
